molecular formula C15H19N3OS2 B14937861 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B14937861
M. Wt: 321.5 g/mol
InChI Key: KBZBLNMXPNDMCS-UHFFFAOYSA-N
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Description

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions . The cyclohepta[d][1,3]thiazole moiety can be introduced through cyclization reactions involving appropriate cycloheptanone derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution can involve reagents like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles.

Scientific Research Applications

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: Another antineoplastic drug with a thiazole ring.

Uniqueness

What sets 4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide apart is its unique combination of the thiazole ring with the cyclohepta[d][1,3]thiazole moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

4-ethyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H19N3OS2/c1-3-10-13(20-9(2)16-10)14(19)18-15-17-11-7-5-4-6-8-12(11)21-15/h3-8H2,1-2H3,(H,17,18,19)

InChI Key

KBZBLNMXPNDMCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)CCCCC3

Origin of Product

United States

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